molecular formula C8H16O4 B6278223 2,3-dimethoxy-4-methylpentanoic acid CAS No. 1858118-84-9

2,3-dimethoxy-4-methylpentanoic acid

Cat. No.: B6278223
CAS No.: 1858118-84-9
M. Wt: 176.2
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Description

2,3-Dimethoxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O4 and a molecular weight of 176.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-4-methylpentanoic acid can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor with a methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethoxy-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt fungal cell membranes or interfere with essential metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylpentanoic acid: Known for its antifungal activity.

    3-Phenyllactic acid: Exhibits antifungal properties and is used in food preservation.

    4-Hydroxyphenyllactic acid: Another antifungal compound with applications in food safety.

Uniqueness

2,3-Dimethoxy-4-methylpentanoic acid stands out due to its unique structural features, such as the presence of two methoxy groups and a methyl group on the pentanoic acid backbone

Properties

CAS No.

1858118-84-9

Molecular Formula

C8H16O4

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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